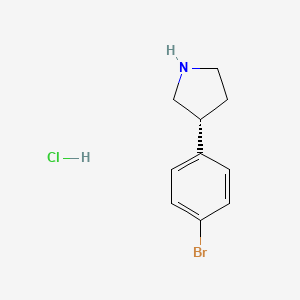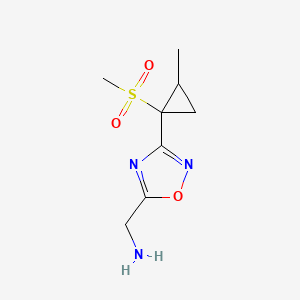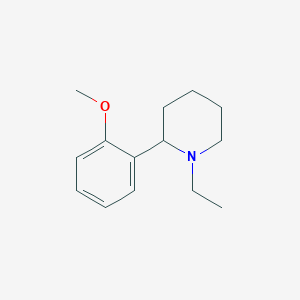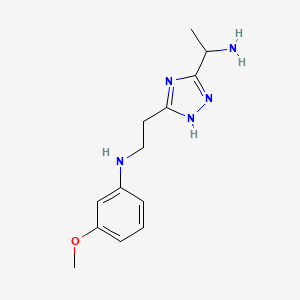
1-(2,4-Dimethylphenyl)-1H-imidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dimethylphenyl)-1H-imidazole-4-carboxamide is an organic compound with the molecular formula C12H13N3O It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethylphenyl)-1H-imidazole-4-carboxamide can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethylbenzylamine with imidazole-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,4-Dimethylphenyl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Imidazole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced imidazole derivatives with hydrogenated functional groups.
Substitution: Substituted imidazole derivatives with halogen or alkyl groups.
Applications De Recherche Scientifique
1-(2,4-Dimethylphenyl)-1H-imidazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dimethylphenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, it can interact with cellular pathways, influencing processes such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
- 1-(2,4-Dimethylphenyl)ethanone
- 2,4-Dimethylphenyl isocyanate
- 1-(2,4-Dimethylphenyl)ethanol
Comparison: 1-(2,4-Dimethylphenyl)-1H-imidazole-4-carboxamide is unique due to its imidazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds like 1-(2,4-Dimethylphenyl)ethanone and 2,4-Dimethylphenyl isocyanate, the presence of the imidazole ring enhances its potential for interactions with biological targets, making it a valuable compound for medicinal chemistry research .
Propriétés
Formule moléculaire |
C12H13N3O |
|---|---|
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
1-(2,4-dimethylphenyl)imidazole-4-carboxamide |
InChI |
InChI=1S/C12H13N3O/c1-8-3-4-11(9(2)5-8)15-6-10(12(13)16)14-7-15/h3-7H,1-2H3,(H2,13,16) |
Clé InChI |
LIMLEVMVDJYFDG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)N2C=C(N=C2)C(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B11794409.png)




